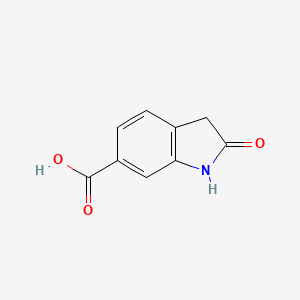

6-Carboxyoxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVTJWRBSYRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428451 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334952-09-9, 33495-09-9 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Carboxyoxindole: Structural Properties and Role in Kinase Inhibitor Synthesis

[1]

Executive Summary

6-Carboxyoxindole (CAS: 334952-09-9) is a critical heterocyclic building block used primarily in the synthesis of indolinone-based tyrosine kinase inhibitors.[1] It serves as the core scaffold for Nintedanib (BIBF 1120), a triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC).

Functionally, the oxindole moiety acts as a hydrogen bond donor/acceptor pair within the ATP-binding pocket of kinase enzymes, mimicking the adenine ring of ATP. This guide analyzes its physicochemical properties, industrial synthesis pathways, and its mechanistic role in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4]

6-Carboxyoxindole is a bicyclic aromatic heterocycle containing a six-membered benzene ring fused to a five-membered nitrogen-containing ring (pyrrole-like), modified with a ketone at position 2 and a carboxylic acid at position 6.[1]

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid |

| Common Synonyms | 6-Carboxyoxindole; 2-Oxoindoline-6-carboxylic acid |

| CAS Number | 334952-09-9 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow-beige to brown powder |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, warm Methanol; Poorly soluble in water |

| pKa (Predicted) | Acidic group: ~4.2; Amide (N-H): ~13.5 |

| Key Functional Groups | Carboxylic acid (C-6), Lactam (C-2/N-1) |

Synthesis & Production Methodologies

The industrial synthesis of 6-Carboxyoxindole typically proceeds through its methyl ester form (Methyl 2-oxoindoline-6-carboxylate , CAS 14192-26-8), which is the actual species used in Nintedanib manufacturing.[1] The free acid is obtained via hydrolysis.

Retrosynthetic Analysis

The most robust route utilizes a modified Reissert-Henze indole synthesis or a nucleophilic aromatic substitution followed by reductive cyclization.

Detailed Synthesis Protocol

Step 1: Nucleophilic Substitution (Formation of Malonate Adduct)

-

Reagents : Methyl 4-chloro-3-nitrobenzoate, Dimethyl malonate, Sodium hydride (or K-tert-butoxide).[1]

-

Solvent : DMF or THF.

-

Conditions : The malonate anion attacks the 4-position of the nitrobenzoate (S_NAr mechanism), displacing the chloride.

-

Outcome : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate.[1]

Step 2: Reductive Cyclization & Decarboxylation

-

Reagents : H₂ (gas), 10% Pd/C catalyst.[2]

-

Solvent : Methanol/Acetic Acid.

-

Mechanism : Reduction of the nitro group (-NO₂) to an amine (-NH₂) triggers an intramolecular attack on the malonate ester, forming the lactam ring.[1] Spontaneous decarboxylation of the extra ester group occurs under the reaction conditions.

-

Outcome : Methyl 2-oxoindoline-6-carboxylate.[1][2][][4][5][6][7][8]

Step 3: Hydrolysis to 6-Carboxyoxindole

-

Reagents : 1N NaOH (aq), Methanol.

-

Protocol :

-

Dissolve Methyl 2-oxoindoline-6-carboxylate (1.0 eq) in Methanol.

-

Add 1N NaOH (3.0 eq) and reflux at 80°C for 2 hours.

-

Cool to room temperature and dilute with water.

-

Acidify to pH 2 using 6N HCl.

-

Precipitate forms; filter and dry under vacuum.

-

Visualization of Synthesis Pathway

Caption: Figure 1. Chemical synthesis of 6-Carboxyoxindole from nitrobenzoate precursors via reductive cyclization.

Pharmacological Significance: The "Hinge Binder"

6-Carboxyoxindole is not a drug itself but a pharmacophore .[1] In the context of Nintedanib (BIBF 1120), the oxindole core plays a specific structural role.

Mechanism of Kinase Binding

Kinase inhibitors often function by competing with ATP. The adenine ring of ATP forms specific hydrogen bonds with the "hinge region" of the kinase protein.

-

Donor/Acceptor Motif : The oxindole lactam (N-H and C=O) mimics the N-1 and N-6 positions of adenine.[1]

-

C-6 Substitution : The carboxylic acid (or ester) at position 6 projects into the solvent-exposed region or a specific hydrophobic pocket, allowing for the attachment of solubilizing groups (like the piperazine moiety in Nintedanib).[1]

Role in Nintedanib Assembly

To synthesize Nintedanib, the Methyl 6-carboxyoxindole is condensed with Trimethyl orthobenzoate and subsequently an aniline derivative.[10] The 6-position ester is preserved in the final drug structure.[1]

Caption: Figure 2.[1][10] Convergent assembly of Nintedanib utilizing the 6-carboxyoxindole scaffold.

Analytical Characterization

When verifying the identity of synthesized 6-Carboxyoxindole, the following spectral signatures are expected.

-

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ 12.86 ppm (s, 1H) : Carboxylic acid O-H (broad).

-

δ 10.60 ppm (s, 1H) : Lactam N-H.

-

δ 7.55 ppm (d, 1H) : Aromatic proton at C-4.

-

δ 7.35 ppm (dd, 1H) : Aromatic proton at C-5.

-

δ 7.30 ppm (s, 1H) : Aromatic proton at C-7.

-

δ 3.56 ppm (s, 2H) : Methylene protons at C-3 (characteristic of the oxindole ring).[1]

-

-

Mass Spectrometry (ESI) :

References

-

Roth, G. J., et al. (2009).[8][11] "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480.[11] Link[1]

-

Boehringer Ingelheim Pharma. (2001). "Indolinones, production thereof and use thereof as pharmaceutical compositions." US Patent 6,762,180.[5] Link

-

Wollin, L., et al. (2015).[] "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal, 45(5), 1434-1445.[] Link

-

PubChem Compound Summary. (2025). "2-Oxo-1,3-dihydroindole-6-carboxylic acid (CID 7213323)."[1] National Center for Biotechnology Information. Link[1]

Sources

- 1. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 2. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 4. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 5. tdcommons.org [tdcommons.org]

- 6. 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID | 334952-09-9 [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

- 8. WO2019097112A1 - Synthesis of a 2-indolinone derivative known as intermediate for preparing nintedanib - Google Patents [patents.google.com]

- 9. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 10. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

- 11. Nintedanib synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 6-Carboxyoxindole for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. 6-Carboxyoxindole, an important heterocyclic building block in medicinal chemistry, presents unique solubility challenges due to its combination of polar functional groups and a semi-rigid aromatic core. This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Carboxyoxindole in common organic solvents. We delve into the theoretical principles governing its solubility, present a robust, field-proven protocol for equilibrium solubility determination via the shake-flask method, and detail an analytical workflow for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the handling of this important chemical entity.

Introduction to 6-Carboxyoxindole: A Profile

6-Carboxyoxindole is a derivative of oxindole featuring a carboxylic acid group at the 6-position of the bicyclic ring system. This structure is of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The molecule's inherent structure—containing a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (lactam carbonyl), and an ionizable carboxylic acid group—appended to a largely planar, aromatic scaffold dictates its interaction with various solvent systems. An accurate understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug discovery and development, impacting everything from high-throughput screening (HTS) campaigns to final dosage form design.[2]

Theoretical Framework: Predicting Solubility from Physicochemical Properties

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and specific intermolecular forces between the solute (6-Carboxyoxindole) and the solvent.

Molecular Structure Analysis:

-

Polar, Protic Functionality: The carboxylic acid (-COOH) and the amide (lactam) N-H groups are highly polar and can act as hydrogen bond donors. The lactam carbonyl (=O) is a strong hydrogen bond acceptor.

-

Aromatic System: The benzene ring portion of the oxindole core is nonpolar and hydrophobic.

-

Ionization Potential: The carboxylic acid group has an acidic proton (pKa), meaning it can be deprotonated in basic conditions to form a highly polar carboxylate anion, which dramatically increases aqueous solubility.[3]

This duality—hydrophilic groups on a hydrophobic core—suggests that 6-Carboxyoxindole will exhibit nuanced solubility. It is predicted to be poorly soluble in nonpolar solvents (e.g., hexane, toluene) due to the energetic penalty of disrupting strong solute-solute hydrogen bonds without compensatory solute-solvent interactions. Conversely, it is expected to show greater solubility in polar solvents, particularly those capable of hydrogen bonding.

Key Physicochemical Parameters (Predicted):

While extensive experimental data for 6-Carboxyoxindole is not publicly available, we can infer properties from its structure and related compounds like 2-Oxo-1,3-dihydroindole-6-carboxylic acid.[4]

-

Molecular Weight: ~177.16 g/mol [4]

-

Hydrogen Bond Donors: 2 (from -COOH and N-H)

-

Hydrogen Bond Acceptors: 3 (from C=O and -COOH oxygens)

-

Predicted LogP (o/w): ~0.7 (A low LogP indicates a preference for hydrophilic environments)[4]

-

Predicted pKa: The carboxylic acid pKa is likely in the range of 4-5, similar to benzoic acid, making its charge state and solubility highly pH-dependent in aqueous systems.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides an illustrative and predictive summary of 6-Carboxyoxindole's solubility. These qualitative descriptors should be confirmed experimentally using the protocol outlined in Section 4.0.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor; effectively solvates both the polar groups and the aromatic ring. Commonly used for stock solutions in HTS.[2] |

| Dimethylformamide (DMF) | High | Similar to DMSO, its strong polar nature can disrupt the crystal lattice and solvate the molecule effectively. | |

| Acetonitrile (ACN) | Moderate to Low | Polar, but a weaker hydrogen bond acceptor than DMSO/DMF. May not be sufficient to overcome strong intermolecular forces in the solid state.[5] | |

| Acetone | Low | Moderate polarity but limited hydrogen bonding capability.[6] | |

| Polar Protic | Methanol (MeOH) | Moderate | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and amide groups.[6] |

| Ethanol (EtOH) | Moderate to Low | Less polar than methanol; the increased hydrocarbon character reduces its effectiveness in dissolving the highly polar solute.[3] | |

| Non-Polar | Dichloromethane (DCM) | Very Low | Unable to form hydrogen bonds, making it a poor solvent for disrupting the strong intermolecular forces of 6-Carboxyoxindole.[6] |

| Toluene | Insoluble | Lacks the polarity needed to interact with the hydrophilic functional groups. | |

| Hexane | Insoluble | A classic nonpolar solvent; offers no favorable interactions with the solute. |

Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction, a robust experimental method is required. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and quantification is accurate.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured analytically.[2][7]

Materials and Equipment

-

Solute: 6-Carboxyoxindole (solid, high purity)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents (DMSO, Methanol, Acetonitrile, etc.)

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 2-4 mL) with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding vials

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

-

HPLC-UV system or a UV-Vis Spectrophotometer

-

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of solid 6-Carboxyoxindole to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended (e.g., 5-10 mg for a 1 mL solvent volume).

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm).

-

Causality Note: Agitation must be vigorous enough to ensure good mixing and prevent the solid from settling, but not so vigorous as to cause particle attrition. A minimum equilibration time of 24 hours is standard, but 48-72 hours is recommended to ensure true equilibrium is reached, especially for sparingly soluble compounds.[7]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. The presence of undissolved solid must be visually confirmed. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Causality Note: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant. This minimizes filter clogging in the subsequent step.

-

-

Sample Collection: Carefully aspirate the supernatant using a pipette. For the highest accuracy, immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Causality Note: Filtration is essential to remove any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Accurately dilute the saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is critical for the final calculation.

-

Analysis: Quantify the concentration of 6-Carboxyoxindole in the diluted sample using a pre-validated analytical method, such as HPLC-UV (detailed in Section 5.0).

Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by Reverse-Phase HPLC-UV

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and reliable method for this purpose.[8]

Proposed HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Causality Note: The acidic modifier (formic acid) is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[5]

-

-

Gradient: A linear gradient from 5-95% Mobile Phase B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: A wavelength of maximum absorbance for the oxindole chromophore, likely in the 250-280 nm range, should be determined by running a UV-Vis scan.[9][10]

-

Quantification: A calibration curve must be prepared using standards of known concentration (at least 5 points) to establish the linear relationship between peak area and concentration. The concentration of the unknown sample is then interpolated from this curve.

Implications in the Drug Development Pipeline

The solubility data generated through this protocol directly informs critical decisions:

-

Compound Selection: Poor solubility in both aqueous and organic media can be a red flag, potentially halting the progression of a compound.

-

Formulation Development: For oral dosage forms, sufficient aqueous solubility is key. For intravenous formulations, solubility in pharmaceutically acceptable co-solvents is necessary. The data guides the selection of excipients and delivery technologies.

-

In Vitro Assays: Inconsistent or low solubility in assay buffers (often containing small amounts of DMSO) can lead to unreliable biological data due to compound precipitation. Understanding the solubility limit is crucial for designing robust experiments.

Conclusion

While a definitive, public database on the solubility of 6-Carboxyoxindole in a wide array of organic solvents is lacking, this guide provides the necessary framework to address this knowledge gap. By combining a theoretical understanding of its physicochemical properties with a rigorous, systematic experimental approach like the shake-flask method, researchers can generate the high-quality, reliable solubility data essential for advancing drug discovery and development projects. The protocols and principles outlined herein are designed to ensure scientific integrity and provide a clear path to characterizing this important pharmaceutical intermediate.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- SIELC Technologies. (n.d.). Separation of 6-Chlorooxindole on Newcrom R1 HPLC column.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.

- Moffat, A. C., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- University of Manitoba. (2023). Solubility of Organic Compounds.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM).

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide.

- PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid.

- PubChem. (n.d.). 1H-indole-6-carboxylic acid.

- Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.

- Chem-Impex. (n.d.). Indole-6-Carboxylic acid.

- Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ejournal.upi.edu.

- Reddit. (2023). carboxylic acid solubility + TLC.

- Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Oxo-1,3-dihydroindole-6-carboxylic acid | C9H7NO3 | CID 7213323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 6-Chlorooxindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. reddit.com [reddit.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]

- 10. researchdata.edu.au [researchdata.edu.au]

Navigating the Terrain of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Carboxyoxindole

For researchers, scientists, and drug development professionals, the sourcing and characterization of starting materials are critical first steps on the long road to therapeutic innovation. This in-depth technical guide focuses on 6-Carboxyoxindole (CAS No. 334952-09-9), a pivotal intermediate in the synthesis of multi-target tyrosine kinase inhibitors. This document provides a comprehensive overview of its commercial availability, purity standards, analytical methodologies, and handling considerations to empower informed decision-making in a research and development setting.

Commercial Landscape: Sourcing and Availability

6-Carboxyoxindole, chemically known as 2-Oxoindoline-6-carboxylic acid, is readily available from a range of specialized chemical suppliers. Its primary significance in the pharmaceutical industry lies in its role as a key building block for the synthesis of Nintedanib, a potent anti-angiogenic and anti-fibrotic agent.[1] Consequently, a reliable supply chain has been established to meet the demands of both research and commercial production.

A survey of prominent suppliers indicates that 6-Carboxyoxindole is typically offered in research-grade quantities, with purities generally meeting or exceeding 98%. The compound is available in various pack sizes to accommodate the needs of different scales of research and development projects.

Table 1: Commercial Availability and Purity of 6-Carboxyoxindole

| Supplier | Purity Specification | Available Quantities | Storage Recommendations |

| AbacipharmTech | 98% | 5g, 10g | Not specified |

| BLDpharm (via Lead Sciences) | 98% | 250mg, 1g, 5g, 10g, 25g | Sealed in dry, Room Temperature |

| ChemScene | 98.88% (by HPLC) | Custom | 2-8°C |

| Parchem | Specialty Chemical | Bulk and various packaging | Not specified |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Purity and Analytical Characterization: Establishing a Quality Baseline

For drug development professionals, a thorough understanding of the purity profile of a starting material is paramount. Impurities can have a significant impact on the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The primary analytical techniques for assessing the purity of 6-Carboxyoxindole are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A representative Certificate of Analysis from ChemScene for 6-Carboxyoxindole indicates a purity of 98.88% as determined by HPLC, with the structure confirmed by ¹H NMR spectroscopy.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds like 6-Carboxyoxindole. A well-developed HPLC method can effectively separate the main compound from potential impurities. While specific validated methods for 6-Carboxyoxindole are often proprietary to manufacturers, a general reversed-phase HPLC method can be established for routine analysis.

Hypothetical HPLC Method for Purity Determination of 6-Carboxyoxindole:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of compounds with a range of polarities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: A stock solution of 6-Carboxyoxindole is prepared in a suitable solvent such as methanol or a mixture of methanol and water.

This method would be expected to show a major peak for 6-Carboxyoxindole, with any impurities appearing as separate, smaller peaks. The percentage purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 6-Carboxyoxindole. The spectrum provides information on the chemical environment of each proton in the molecule, confirming its identity and providing clues about the presence of any structurally related impurities.

A reported ¹H NMR spectrum for 2-Oxoindoline-6-carboxylic acid shows the following characteristic signals: a singlet for the carboxylic acid proton (around 12.86 ppm), a singlet for the amide proton (around 10.50 ppm), multiplets for the aromatic protons (around 7.30-7.55 ppm), and a singlet for the methylene protons of the oxindole ring (around 3.56 ppm).[3] The absence of unexpected signals is a strong indicator of high purity.

Synthesis and Potential Impurities: A Look Upstream

Understanding the synthetic route to 6-Carboxyoxindole is crucial for anticipating potential process-related impurities. The most direct synthesis involves the hydrolysis of its corresponding methyl ester, Methyl 2-oxoindoline-6-carboxylate.[3]

Figure 1: Synthesis of 6-Carboxyoxindole

Experimental Protocol: Synthesis of 2-Oxoindoline-6-carboxylic acid from Methyl 2-oxoindoline-6-carboxylate [3]

-

To a solution of Methyl 2-oxoindoline-6-carboxylate (1 equivalent) in methanol, add a 1N aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to 80°C and stir for 2 hours.

-

Monitor the reaction for completion using a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Combine the aqueous phases and adjust the pH to approximately 2 with a 6N aqueous solution of hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to afford 2-Oxoindoline-6-carboxylic acid.

Given this synthesis, potential impurities in the final product could include:

-

Unreacted Methyl 2-oxoindoline-6-carboxylate: Incomplete hydrolysis would lead to the presence of the starting material.

-

Salts: Residual sodium chloride from the neutralization step if not adequately washed.

-

Degradation products: Although the oxindole core is relatively stable, harsh reaction conditions could potentially lead to degradation.

Furthermore, impurities present in the starting material, Methyl 2-oxoindoline-6-carboxylate, could be carried through to the final product. The synthesis of this precursor often involves the reduction of a nitro group, which could introduce related nitro-aromatic or partially reduced species as trace impurities.[4]

Application in Drug Discovery: The Gateway to Nintedanib

The primary and most significant application of 6-Carboxyoxindole is as a key intermediate in the synthesis of Nintedanib.[4][5] Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] Its anti-angiogenic and anti-fibrotic properties have led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

The synthesis of Nintedanib from 6-Carboxyoxindole involves a series of chemical transformations to build the complex final molecule. The purity of the 6-Carboxyoxindole starting material is of utmost importance in this multi-step synthesis to ensure the desired yield and quality of the final drug substance.

Figure 2: Role in Nintedanib Synthesis

Storage and Stability: Ensuring Material Integrity

Proper storage and handling are essential to maintain the quality and integrity of 6-Carboxyoxindole. Based on supplier recommendations, the compound should be stored in a tightly sealed container in a dry and well-ventilated place.[6] For long-term storage, refrigeration at 2-8°C is often recommended to minimize potential degradation.[2] While specific stability data is not widely published, as a solid aromatic carboxylic acid, it is expected to be relatively stable under these conditions. However, it is always best practice to re-analyze the material if it has been stored for an extended period, especially if it is to be used in cGMP processes.

Conclusion

6-Carboxyoxindole is a commercially accessible and crucial intermediate for the synthesis of the important therapeutic agent, Nintedanib. For researchers and drug development professionals, a comprehensive understanding of its commercial sources, purity profile, and analytical characterization is essential for ensuring the quality and reproducibility of their work. This guide has provided a technical overview of these key aspects, from sourcing and purity analysis to synthesis and handling. By leveraging this information, scientists can confidently incorporate 6-Carboxyoxindole into their research and development pipelines, contributing to the advancement of new and innovative therapies.

References

-

AbacipharmTech. 2-Oxoindoline-6-carboxylic acid. Available from: [Link]

-

MSN Laboratories Private Limited, R&D Center; et al. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. 2022. Available from: [Link]

- Google Patents. CN112592307B - Preparation method of nintedanib intermediate.

-

Lead Sciences. 2-Oxoindoline-6-carboxylic acid. Available from: [Link]

-

PubChem. 2-Oxindole-6-carboxylic acid methyl ester. Available from: [Link]

-

The Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Available from: [Link]

-

PubMed. Stability of piperacillin and ticarcillin in AutoDose infusion system bags. Available from: [Link]

- Google Patents. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.

-

Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. 2020;3(2):61-64. Available from: [Link]

-

Eureka | Patsnap. A kind of preparation method of nintedanib intermediate. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Available from: [Link]

-

IndiaMART. 99% Methyl 2-Oxoindoline 6-Carboxylate at ₹ 1000/gram in Chennai. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid. Available from: [Link]

Sources

- 1. Nintedanib synthesis - chemicalbook [chemicalbook.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID | 334952-09-9 [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 6. 2-Oxoindoline-6-carboxylic acid - Lead Sciences [lead-sciences.com]

6-Carboxyoxindole: A Pivotal Scaffold in Kinase Inhibitor Design

The following technical guide details the utility, synthesis, and application of 6-Carboxyoxindole (2-Oxoindoline-6-carboxylic acid) in organic synthesis and medicinal chemistry.

Technical Whitepaper | CAS: 334952-09-9

Executive Summary

6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) represents a high-value building block in the synthesis of indolinone-based pharmacophores. Its structural duality—combining an active methylene at C3 (capable of Knoevenagel condensations) with a carboxylic acid handle at C6—makes it an ideal scaffold for Multi-Targeted Tyrosine Kinase Inhibitors (TKIs) . This guide explores its synthesis, reactivity profile, and critical role in developing analogues of drugs like Nintedanib (BIBF 1120).

Structural Significance & SAR Logic

The oxindole core functions as a bioisostere for the purine ring of ATP, allowing it to bind competitively within the ATP-binding pocket of kinases (e.g., VEGFR, FGFR, PDGFR).

The Pharmacophore Triad

The 6-carboxyoxindole scaffold offers three distinct vectors for chemical modification, enabling precise tuning of potency and physicochemical properties (LogP, solubility).

-

Vector A (C3-Position): The "Warhead" Vector. The active methylene group allows for double-bond formation via Knoevenagel condensation.[1] This projects the attached aryl/heteroaryl group into the hydrophobic pocket of the kinase.

-

Vector B (N1-Position): The "Hinge" Vector. The lactam NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues). Alkylation here can modulate metabolic stability but often sacrifices hinge binding unless carefully designed.

-

Vector C (C6-Carboxyl): The "Solvent" Vector. The carboxylic acid is solvent-exposed in many crystal structures. It serves as a handle for amidation (to attach solubilizing groups like piperazines) or esterification (prodrug strategies).

Visualization: SAR & Reactivity Map

The following diagram illustrates the functional vectors of the 6-carboxyoxindole scaffold.

Figure 1: Functional vectors of 6-Carboxyoxindole. C3 targets the hydrophobic pocket; N1 binds the hinge; C6 modulates solubility.

Synthesis of the Building Block

While 6-carboxyoxindole is commercially available, in-house synthesis is often required for isotopic labeling or large-scale production. The most robust laboratory-scale method utilizes the Wittig Cyclization approach, which avoids the harsh conditions of the classical Reissert synthesis.

The Modified Wittig Route

This protocol, adapted from Organic Syntheses, constructs the indole core from a nitro-benzoic acid precursor.

Pathway Overview:

-

Bromination: Methyl 2-methyl-3-nitrobenzoate

Methyl 2-(bromomethyl)-3-nitrobenzoate. -

Phosphonium Salt Formation: Reaction with triphenylphosphine (

). -

Reductive Cyclization: One-pot reduction/cyclization (often using iron/acetic acid or catalytic hydrogenation) or a stepwise Wittig reaction followed by reduction.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from nitrobenzoate precursors to 6-carboxyoxindole.[2][3]

Experimental Protocols

This section details the Knoevenagel Condensation , the primary reaction used to convert 6-carboxyoxindole into bioactive kinase inhibitors.

Protocol: Synthesis of (Z)-3-((4-(dimethylamino)phenyl)methylene)-2-oxoindoline-6-carboxylic acid

This protocol demonstrates the attachment of an aryl aldehyde to the C3 position.

Reagents:

-

6-Carboxyoxindole (1.0 equiv)

-

4-Dimethylaminobenzaldehyde (1.1 equiv)

-

Piperidine (0.1 equiv, catalyst)

-

Ethanol (10 volumes)

Methodology:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-carboxyoxindole (177 mg, 1.0 mmol) and ethanol (5 mL).

-

Addition: Add 4-dimethylaminobenzaldehyde (164 mg, 1.1 mmol) followed by piperidine (10

L). -

Reflux: Heat the suspension to reflux (78 °C). The mixture will typically clarify as reagents dissolve, followed by the precipitation of the vibrant colored product (yellow/orange) within 1–3 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The active methylene spot (

) should disappear. -

Isolation: Cool the mixture to room temperature and then to 0 °C in an ice bath for 30 minutes.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

mL) to remove unreacted aldehyde and catalyst. -

Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Yield: Typical yields range from 85% to 95% . Characterization:

-

1H NMR (DMSO-d6): Diagnostic vinyl proton singlet typically appears at

7.6–7.8 ppm. -

Configuration: The Z-isomer is thermodynamically favored due to steric stabilization between the oxindole carbonyl and the vinyl proton (or aryl ring).

Data Summary: Common Reaction Conditions

| Reaction Type | Reagents | Solvent | Temp (°C) | Typical Yield | Notes |

| Knoevenagel | Aldehyde, Piperidine | EtOH or MeOH | 60–80 | 85–95% | Z-isomer dominant; precipitates cleanly. |

| Amide Coupling | Amine, HATU, DIPEA | DMF | 25 | 70–85% | Activates C6-COOH; requires protection of N1 if reactive. |

| Esterification | MeOH, H2SO4 (cat.) | MeOH | 65 | >90% | Converts acid to methyl ester (Nintedanib precursor). |

| N-Alkylation | R-X, K2CO3 | DMF/Acetone | 25–60 | 50–75% | Can lead to O-alkylation byproducts if not controlled. |

Case Study: Nintedanib (BIBF 1120) Analogues

Nintedanib is a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR. The 6-methoxycarbonyl moiety in Nintedanib is directly derived from the esterified form of 6-carboxyoxindole.

Mechanistic Insight: In the binding pocket of VEGFR2, the oxindole core resides in the adenine-binding region. The C6-substituent (the ester in Nintedanib) points towards the solvent channel. Modifying this ester to a free acid (6-carboxyoxindole derivative) often reduces cellular permeability due to the negative charge at physiological pH, but it significantly increases water solubility. Therefore, 6-carboxyoxindole derivatives are often used as:

-

Metabolite Standards: To track drug degradation.

-

Prodrug Scaffolds: Where the acid is masked by a lipophilic ester that is cleaved in vivo.

References

-

Sigma-Aldrich. 2-Oxoindoline-6-carboxylic acid Product Sheet. CAS 334952-09-9.[4][5][6][7] Link

-

Organic Syntheses. Synthesis of Indole-4-carboxylic acid esters (Analogous methodology for 6-isomer). Org. Synth. 2005, 82, 126. Link

-

Roth, G. J., et al. Nintedanib: From Discovery to the Clinic. J. Med. Chem. 2015, 58, 3, 1053–1063. (Describes the SAR of the oxindole core). Link

-

Sun, L., et al. Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Inhibitors of the VEGF Receptor Flk-1. J. Med. Chem. 1998, 41, 14, 2588–2603. (Foundational paper on oxindole kinase inhibitors). Link

-

Google Patents. Indolinone derivatives and process for their manufacture. Patent WO2001027081. (Details industrial synthesis of 6-methoxycarbonyl-2-oxindole). Link

Sources

- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 4. 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID | 334952-09-9 [chemicalbook.com]

- 5. kingscientific.com [kingscientific.com]

- 6. 2-Oxoindoline-6-carboxylic acid - Lead Sciences [lead-sciences.com]

- 7. 334952-09-9|2-Oxoindoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

Technical Review: 6-Carboxyoxindole Scaffolds in Kinase Inhibitor Design

[1]

Executive Summary: The Strategic Shift to the 6-Position

In the landscape of small-molecule kinase inhibitors, the oxindole (indolin-2-one) scaffold is a "privileged structure," serving as the core for blockbuster drugs like Sunitinib and Nintedanib.[1] While early medicinal chemistry focused heavily on 5-substituted oxindoles (e.g., Sunitinib), the 6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) moiety has emerged as a critical pharmacophore for modulating solubility, metabolic stability, and binding selectivity.[1]

This guide provides a technical deep-dive into the 6-carboxyoxindole scaffold, focusing on its synthesis, Structure-Activity Relationship (SAR) relative to kinase targets (VEGFR, FGFR, PDGFR), and its role as the defining core of the triple angiokinase inhibitor Nintedanib.

Chemical Architecture & SAR Logic

The "Hinge Binder" Mechanism

The oxindole core functions primarily as a hinge binder within the ATP-binding pocket of protein kinases.

-

Donor/Acceptor Pairs: The lactam nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor) interact with the backbone residues of the kinase hinge region (e.g., Glu94 and Val96 in CDK4, or Cys919 in VEGFR2).

-

The 6-Position Advantage: Unlike the 5-position, which often faces the hydrophobic back pocket (gatekeeper region), the 6-position of the oxindole ring is typically solvent-exposed.[1] This allows for the introduction of polar solubilizing groups—such as carboxylic acids, esters, or amides—without incurring a steric penalty.

Comparative SAR: 5- vs. 6-Substitution

| Feature | 5-Substituted (e.g., Sunitinib) | 6-Substituted (e.g., Nintedanib) |

| Primary Interaction | Hydrophobic pocket / Gatekeeper | Solvent front / Solubilizing region |

| Solubility | Often requires basic tail (e.g., diethylamine) | Modulated by carboxylate/ester moiety |

| Metabolic Liability | Cytochrome P450 oxidation (often extensive) | Glucuronidation (if free acid) or Ester hydrolysis |

| Key Derivative | 5-Fluoro-oxindole | 6-Methoxycarbonyl-oxindole |

Experimental Protocols: Synthesis & Validation

The following protocols are designed to be self-validating. The intermediate's purity is critical before proceeding to the condensation step, as unreacted starting material will compete in the Knoevenagel condensation.

Protocol A: Hydrolysis of Methyl 2-Oxoindoline-6-Carboxylate

Objective: Isolate high-purity 6-carboxyoxindole (Free Acid) from its methyl ester precursor.[1] Context: This step is often required to generate the free acid for amide coupling or to characterize the metabolite of ester-based drugs.

Reagents:

-

Methyl 2-oxoindoline-6-carboxylate (CAS: 14192-26-8)[1]

-

Sodium Hydroxide (1N aqueous solution)

-

Methanol (HPLC Grade)

-

Hydrochloric Acid (6N)

Workflow:

-

Dissolution: Suspend 2.0 g (10.46 mmol) of methyl 2-oxoindoline-6-carboxylate in 20 mL of Methanol.

-

Saponification: Add 20 mL of 1N NaOH. The suspension should clear as the salt forms.

-

Reaction: Heat to 80°C for 2 hours.

-

Validation Check: Monitor by TLC (5% MeOH in DCM). The high Rf ester spot should disappear, replaced by a baseline acid spot.

-

-

Workup: Cool to 30°C. Dilute with 50 mL water. Wash with DCM (2 x 30 mL) to remove non-polar impurities.

-

Precipitation: Acidify the aqueous layer to pH 2.0 using 6N HCl. The product will precipitate as a brown/off-white solid.[1]

-

Isolation: Filter, wash with cold water, and dry under vacuum.

-

Expected Yield: ~69-75%.[1]

-

Identity Confirmation: 1H NMR (DMSO-d6) should show loss of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid proton (~12-13 ppm).

-

Protocol B: Knoevenagel Condensation (Nintedanib Core Synthesis)

Objective: Functionalize the C3-position to create the kinase-inhibitory "warhead."[1]

Reagents:

-

Aniline derivative (e.g., N-(4-aminophenyl)-N-methylacetamide)[1]

Workflow:

-

Enol Ether Formation: Reflux Methyl 2-oxoindoline-6-carboxylate with triethyl orthobenzoate (3 equiv) and acetic anhydride (excess) at 110°C for 4 hours.

-

Condensation: Add the aniline derivative directly to the reaction mixture (or isolated intermediate) and heat to 100°C.

-

Cyclization/Elimination: The amine displaces the ethoxy group, forming the stable enamine-oxindole system.

-

Crystallization: Upon cooling and addition of ethanol, the target kinase inhibitor precipitates.

Visualizing the Pathway

The following diagram illustrates the synthetic flow from the 6-carboxy scaffold to the active kinase inhibitor, alongside the biological signaling pathways intercepted by these molecules.

Figure 1: Synthetic workflow for 6-carboxyoxindole derivatives and their multi-kinase inhibitory mechanism.

Biological Applications & Quantitative Data

Target Profile (Nintedanib Model)

The 6-methoxycarbonyl substitution (an analog of the 6-carboxy) confers a specific selectivity profile.[1] Unlike 5-substituted oxindoles which may hit FLT3 or KIT more potently, the 6-substituted variants are highly effective against the angiokinase triple targets.[1]

| Target Kinase | IC50 (nM) | Biological Consequence |

| VEGFR-2 (KDR) | 21 | Inhibition of endothelial cell proliferation |

| VEGFR-1 (Flt-1) | 34 | Anti-angiogenesis |

| PDGFR-α | 59 | Disruption of pericyte coverage |

| PDGFR-β | 65 | Tumor stroma destabilization |

| FGFR-1 | 69 | Blockade of resistance pathways |

| Flt-3 | 26 | Anti-leukemic potential |

In Vitro Assay Protocol (Kinase Inhibition)

To validate the activity of synthesized 6-carboxy analogs:

-

Assay Format: FRET-based assay (e.g., Z'-LYTE) or 33P-ATP radiometric assay.

-

Enzyme Prep: Recombinant human VEGFR2 kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

Procedure:

-

Incubate compound (dissolved in DMSO) with kinase and ATP (at Km) for 60 mins.

-

Add detection reagent (antibody-coupled fluorophore).[1]

-

Readout: Measure fluorescence ratio. Calculate IC50 using a 4-parameter logistic fit.

-

Control: Staurosporine (non-selective) or Sunitinib (reference).

-

References

-

Synthesis of 6-Carboxyoxindole

-

Nintedanib Medicinal Chemistry

- Title: BIBF 1120: Triple Angiokinase Inhibitor with Sustained Receptor Blockade and Good Antitumor Efficacy.

- Source: Cancer Research (Roth et al., 2009 / Boehringer Ingelheim).

-

URL:[Link]

-

Oxindole Scaffold Review

-

Kinase Inhibitor Binding Modes

Sources

- 1. 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID | 334952-09-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 4. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. (PDF) Oxindole derivatives as inhibitors of TAK1 kinase [academia.edu]

Technical Deep Dive: Physicochemical Profiling of 6-Carboxyoxindole

This guide serves as an authoritative technical resource on the physicochemical profile of 6-Carboxyoxindole (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib .

Executive Summary

6-Carboxyoxindole is a rigid, bicyclic aromatic acid serving as the "left-hand" scaffold for the idiopathic pulmonary fibrosis drug, Nintedanib (BIBF 1120). Its physicochemical behavior is dominated by strong intermolecular hydrogen bonding (donor: NH, COOH; acceptor: C=O), resulting in high lattice energy and low aqueous solubility. Accurate characterization of its melting point (MP) and acid dissociation constant (pKa) is prerequisite for optimizing its coupling efficiency during API synthesis and understanding its solubility profile in process solvents.

Chemical Identity & Structural Parameters

| Parameter | Technical Specification |

| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid |

| Common Name | 6-Carboxyoxindole |

| CAS Registry Number | 334952-09-9 (Acid form); 33495-09-9 (Generic) |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| SMILES | O=C(O)c1ccc2CC(=O)Nc2c1 |

| Key Functional Groups | Carboxylic Acid (C6), Lactam (C2-N1) |

Physicochemical Properties: Data & Analysis

Melting Point (Thermodynamic Stability)

The melting point of 6-Carboxyoxindole is characteristic of high-melting organic acids, where strong crystal lattice forces prevent phase transition until decomposition temperatures are approached.

| Property | Value / Range | Source / Confidence |

| Experimental Melting Point | > 300 °C (Solid) | Patent Literature / Ambeed [1, 2] |

| Decomposition | Likely occurs concurrent with melting | Structural Inference |

| Methyl Ester MP | 208 – 211 °C | Experimental Control (CAS 14192-26-8) [3] |

| Physical Form | White to Off-white Crystalline Solid | Visual Inspection [2] |

Technical Insight: The discrepancy between the free acid (>300 °C) and its methyl ester (~210 °C) highlights the significant contribution of the carboxylic acid dimer motif to the lattice energy. In the free acid, the -COOH groups form strong intermolecular hydrogen bonds, likely reinforcing the amide-to-carbonyl stacking of the oxindole core. For process chemistry, this implies that 6-Carboxyoxindole cannot be melted for handling; it must be dissolved or used as a slurry.

Acid Dissociation Constants (pKa)

6-Carboxyoxindole possesses two ionizable protons with distinct acidity profiles.

| Site | Functional Group | Estimated pKa | Nature |

| pKa₁ | Carboxylic Acid (-COOH) | 4.2 ± 0.3 | Moderately Acidic (Predicted) |

| pKa₂ | Lactam Nitrogen (-NH-) | 13.5 ± 0.5 | Very Weakly Acidic (Predicted) |

Mechanistic Explanation:

-

Carboxylic Acid (pKa₁ ~4.2): The 6-position on the oxindole ring is electronically conjugated to the aromatic system. The electron-withdrawing nature of the lactam carbonyl (via the phenyl ring) slightly increases acidity compared to benzoic acid (pKa 4.2), but the effect is attenuated by distance.

-

Lactam (pKa₂ ~13.5): The proton on the nitrogen is part of a lactam ring. While resonance stabilization allows for deprotonation, it requires highly basic conditions (pH > 12). In physiological or standard reaction media (pH 1-9), this group remains neutral.

Visualization of Ionization States

The following diagram illustrates the protonation states of 6-Carboxyoxindole across the pH scale, critical for solubility optimization.

Caption: Stepwise deprotonation pathway. Solubility increases significantly upon formation of Species B (Carboxylate).

Experimental Protocols

Protocol: Potentiometric pKa Determination (Cosolvent Method)

Since 6-Carboxyoxindole has low aqueous solubility in its neutral form, a cosolvent method (Yasuda-Shedlovsky extrapolation) is required.

Reagents:

-

Analyte: 6-Carboxyoxindole (>98% purity).

-

Solvent: Methanol (HPLC grade) and Carbonate-free water.

-

Titrant: 0.1 M KOH (standardized).

Workflow:

-

Preparation : Prepare three solutions of the analyte (approx. 0.5 mM) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

-

Titration : Perform potentiometric titration under inert gas (

) purge at 25°C. -

Data Collection : Record pH vs. Volume of KOH. Identify the inflection point corresponding to the carboxylic acid neutralization.

-

Extrapolation :

-

Calculate apparent pKa (

) for each methanol concentration. -

Plot

vs. Weight % Methanol. -

Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa (

).

-

Protocol: Melting Point via Capillary (DSC Corroboration)

Due to the high melting point, standard oil baths are insufficient. Use an automated melting point apparatus or DSC.

Workflow:

-

Sample Prep : Grind 5 mg of sample to a fine powder. Fill a glass capillary to a height of 3 mm. Compact well.

-

Ramp Profile :

-

Fast Ramp: 10°C/min to 250°C.

-

Slow Ramp: 1°C/min from 250°C to 320°C.

-

-

Observation : Watch for darkening (decomposition) prior to liquefaction.

-

DSC Confirmation : Run Differential Scanning Calorimetry (DSC) in a crimped aluminum pan. Look for a sharp endotherm >300°C. If a broad exotherm is observed instead, it indicates decomposition.

Application in Drug Design (Nintedanib Synthesis)

6-Carboxyoxindole is the starting material for the indolinone moiety of Nintedanib.

Caption: Synthetic utility of 6-Carboxyoxindole. Esterification lowers MP and improves solubility for subsequent coupling.

Why this matters: The conversion of the high-melting acid (>300°C) to the lower-melting methyl ester (210°C) is a critical purification checkpoint. The ester allows for easier recrystallization and removal of inorganic salts before the complex condensation steps required for Nintedanib.

References

- Boehringer Ingelheim. (2018). Patent WO2018234807A1: Heterocyclic Modulators. Google Patents.

-

PubChem . (2024). Compound Summary for CID 7213323: 2-Oxo-1,3-dihydroindole-6-carboxylic acid. National Library of Medicine. Retrieved from [Link]

Chemo-Orthogonal Derivatization of 6-Carboxyoxindole: A Process Guide

Executive Summary

6-Carboxyoxindole (1H-indole-6-carboxylic acid, 2,3-dihydro-2-oxo-) represents a critical bifunctional scaffold in the design of receptor tyrosine kinase (RTK) inhibitors and fluorescent probes. Unlike its 5-carboxy isomer, the 6-carboxy variant offers a unique vector for solvent-exposed interactions within the ATP-binding pocket of kinases such as VEGFR2 and CDK2.

However, its utility is frequently bottlenecked by two factors: poor solubility (the "brick dust" effect) and competing reactivity at the C3-active methylene position. This guide provides a mechanistic analysis and a validated workflow for selectively engaging the C6-carboxylic acid group while preserving the integrity of the oxindole core.

Part 1: Structural & Electronic Landscape

To manipulate the 6-carboxy group effectively, one must understand the electronic push-pull of the oxindole system.

Electronic Connectivity

The 6-position is electronically distinct from the 5-position due to its conjugation with the lactam nitrogen.

-

N1-Lone Pair Effect: The nitrogen lone pair at position 1 donates electron density into the aromatic ring. Position 6 is para to this nitrogen. This resonance donation increases the electron density at C6, theoretically making the carboxylate slightly less stable (higher pKa) than a standard benzoic acid.

-

C3-Methylene Acidity: The carbonyl at C2 makes the C3 protons acidic (pKa ~18 in DMSO). In the presence of strong bases required for some acid activations, C3 can deprotonate, leading to oxidative dimerization (isoindigo formation) or unwanted aldol condensations.

The Solubility Challenge

6-Carboxyoxindole exhibits strong intermolecular hydrogen bonding:

-

Head-to-Head: Carboxylic acid dimerization.

-

Lactam-Lactam: N-H···O=C interactions between oxindole cores.

Implication: Standard non-polar solvents (DCM, Toluene, Et2O) are ineffective. Reactions must be performed in high-dielectric, dipolar aprotic solvents (DMF, DMSO, NMP) to disrupt these networks.

Reactivity Map

Figure 1: Reactivity landscape of 6-Carboxyoxindole. The C6-COOH is the primary vector, but C3 instability dictates base selection.

Part 2: Chemoselective Transformations of C6-COOH

The most common requirement in drug discovery is converting the C6-COOH into an amide (to attach a solubilizing tail or fluorophore) before functionalizing the C3 position.

The Amide Coupling Protocol

Recommendation: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice.

-

Why HATU? It is faster than EDC/HOBt, which is critical. Faster coupling reduces the residence time of the molecule in the basic environment (DIPEA), minimizing the risk of C3-oxidation (turning the solution red/brown).

-

Why not Thionyl Chloride? Generating the acid chloride often leads to intermolecular acylation at the N1 position or polymerization due to the unprotected lactam.

Self-Validating Protocol: HATU-Mediated Coupling

Objective: Synthesize N-substituted-2-oxoindoline-6-carboxamide.

Materials:

-

6-Carboxyoxindole (1.0 eq)

-

Amine Partner (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)

Step-by-Step Workflow:

-

Solubilization (Critical):

-

Dissolve 6-Carboxyoxindole in DMF. If the solution is cloudy, sonicate. Do not proceed until clear.

-

Checkpoint: If material remains undissolved, add DMSO (up to 10% v/v).

-

-

Activation:

-

Add DIPEA.[1]

-

Add HATU in one portion at 0°C.

-

Stir for 15 minutes.

-

Observation: The solution may turn slight yellow. A deep red color indicates deprotonation/oxidation at C3 (bad). Keep temperature low to prevent this.

-

-

Coupling:

-

Add the Amine partner (dissolved in minimal DMF).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Validation (TLC/LCMS):

-

TLC:[2] 10% MeOH in DCM. The acid (Rf ~0.1, streaking) should disappear. The amide will appear higher (Rf ~0.4-0.6).

-

LCMS: Look for [M+H]+ corresponding to Product. Watch for [M+H]+ + 28 (Formylation side product from DMF, rare with HATU but possible).

-

-

Workup (The "Crash-Out" Method):

-

Pour the reaction mixture into 10 volumes of ice-cold 1M HCl (or saturated NH4Cl if the product is acid-sensitive).

-

The product should precipitate as a solid.

-

Filter, wash with water, and dry.

-

Why this works: DMF is miscible with water; the organic product is usually not. This avoids liquid-liquid extraction which is difficult with polar oxindoles.

-

Experimental Workflow Diagram

Figure 2: Optimized workflow for amide coupling of 6-carboxyoxindole, emphasizing the precipitation workup.

Part 3: Data Presentation & Comparison

When selecting conditions, consider the following comparison of coupling reagents for this specific scaffold.

| Reagent | Reaction Rate | Risk of C3-Oxidation | Solubility Compatibility | Recommendation |

| HATU | Very Fast (<2h) | Low | High (DMF/DMSO) | Primary Choice |

| EDC / HOBt | Moderate (4-12h) | Medium | Moderate | Use if HATU fails |

| SOCl2 (Acid Chloride) | Fast | High (Polymerization) | Low (Requires heating) | Avoid |

| DCC | Slow | Low | Poor (Urea byproduct difficult to remove) | Avoid |

Part 4: Application in Kinase Inhibitor Design[3]

In the context of Sunitinib (Sutent) analogs, the 6-carboxy group is often used to attach solubilizing moieties (like pyrrolidine or morpholine chains) to improve oral bioavailability.

Strategic Insight: Always perform the C6-amide coupling before the Knoevenagel condensation at C3.

-

Step 1: C6-COOH

C6-CONHR (Amide Coupling). -

Step 2: C3-H2 + Aldehyde

C3=CH-Ar (Knoevenagel).

Reasoning: The Knoevenagel product (benzylidene oxindole) is highly conjugated and often even less soluble than the starting material. Furthermore, the Knoevenagel reaction requires a base (piperidine), which is compatible with the amide but might interfere with the active ester intermediate if done in reverse order.

References

-

PubChem. 1H-indole-6-carboxylic acid | C9H7NO2. National Library of Medicine. [Link]

-

Bramson, H. N., et al. (2001).[3] Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. (General mechanism validation). [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Standard reference for HATU/DMF protocols). [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

development of a 6-Carboxyoxindole-based fluorescent probe

Executive Summary

This Application Note details the rational design, synthesis, and validation of MitoOx-6 , a novel fluorescent probe derived from the 6-carboxyoxindole scaffold. While traditional oxindole dyes are widely used for their tunable emission, the specific incorporation of a carboxyl group at the 6-position provides a critical "chemical handle" for bioconjugation without disrupting the fluorophore's electronic conjugated system.

Target Application: Monitoring mitochondrial microviscosity changes, a key biomarker for dysfunction in neurodegenerative diseases and cancer. Mechanism: Twisted Intramolecular Charge Transfer (TICT). Key Advantage: The 6-carboxyl group enables the modular attachment of organelle-targeting moieties (e.g., Triphenylphosphonium) while preserving the core photophysics.

Molecular Design Strategy

The design relies on three functional modules integrated into a single small molecule:

-

Fluorogenic Core (Signal): A hemicyanine scaffold formed by condensing 6-carboxyoxindole with a quinolinium acceptor. This creates a "push-pull" electronic system.

-

Viscosity Rotor (Sensor): The methine bridge (

) allows free rotation in low-viscosity environments, quenching fluorescence via non-radiative decay (TICT). In high-viscosity environments (e.g., rigid mitochondrial membranes), rotation is restricted, restoring radiative emission ("Turn-On"). -

Targeting Vector (Localization): The 6-carboxyl group is amidated with a Triphenylphosphonium (TPP) cation, driving the probe into the mitochondrial matrix via membrane potential (

).

Design Logic & Workflow

Figure 1: Modular synthesis workflow for the MitoOx-6 probe. The 6-carboxy group serves as the anchor for the targeting ligand prior to chromophore assembly.

Protocol A: Chemical Synthesis

Safety Note: All synthesis steps must be performed in a fume hood. Acetonitrile and Piperidine are toxic.

Step 1: Synthesis of 6-Carboxyoxindole (Precursor)

Note: If not commercially available, this is synthesized from 3-nitro-4-methylbenzoic acid via the Leimgruber-Batcho indole synthesis followed by oxidation, or via direct esterification/cyclization routes [1].

Step 2: Functionalization with Targeting Group (Mito-Intermediate)

We utilize the 6-carboxyl group to attach the mitochondrial targeting vector before forming the sensitive cyanine bridge to avoid side reactions.

-

Reagents:

-

6-Carboxyoxindole (1.0 eq)

-

(4-Aminobutyl)triphenylphosphonium bromide (TPP-NH2) (1.1 eq)

-

HATU (1.2 eq), DIPEA (2.0 eq)

-

Solvent: Anhydrous DMF.

-

-

Procedure:

-

Dissolve 6-carboxyoxindole in DMF (5 mL/mmol) under

. -

Add HATU and DIPEA; stir for 15 min to activate the acid.

-

Add TPP-NH2 dropwise.

-

Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (MeOH/DCM 1:10).

-

Workup: Precipitate into cold diethyl ether. Centrifuge to collect the solid Oxindole-TPP intermediate. Yield is typically >80%.

-

Step 3: Chromophore Assembly (Final Probe)

-

Reagents:

-

Oxindole-TPP intermediate (1.0 eq)

-

1-Ethyl-4-methylquinolinium iodide (1.1 eq)

-

Piperidine (Catalytic, 3 drops)

-

Solvent: Ethanol (EtOH).

-

-

Procedure:

-

Dissolve both reactants in EtOH.

-

Add piperidine. Reflux at 80°C for 4 hours. The solution will turn deep red/purple.

-

Purification: Cool to RT. Remove solvent in vacuo. Purify via Silica Gel Column Chromatography (DCM/MeOH 20:1 to 10:1).

-

Validation: Confirm structure via

and HRMS. Look for the characteristic vinylic proton doublets (

-

Protocol B: Photophysical Characterization

Before biological use, the probe's response to viscosity must be quantified using glycerol/methanol mixtures.

Equipment: UV-Vis Spectrophotometer, Fluorescence Spectrometer.

-

Preparation: Prepare 10

M solutions of MitoOx-6 in mixtures of Methanol (low viscosity) and Glycerol (high viscosity) ranging from 0% to 90% glycerol. -

Measurement:

-

Excitation: 540 nm (Green).

-

Emission Scan: 560 nm – 750 nm.

-

-

Data Analysis: Plot Fluorescence Intensity (

) vs. Viscosity (-

Expectation: The relationship should follow the Förster-Hoffmann equation:

Where

-

Table 1: Expected Photophysical Parameters

| Parameter | Value (Approx.) | Notes |

| 550 nm | Suitable for 532nm or 561nm lasers | |

| 610-640 nm | Red emission, minimizes autofluorescence | |

| Stokes Shift | >60 nm | Excellent for signal-to-noise ratio |

| Quantum Yield ( | 0.02 (Methanol) | "Turn-On" factor of ~20-fold |

Protocol C: Biological Validation (Live Cell Imaging)

This protocol validates mitochondrial localization and viscosity sensing in HeLa cells.

Reagents

-

MitoOx-6 (Stock: 1 mM in DMSO)

-

MitoTracker Green FM (Co-localization reference)

-

Nystatin or Monensin (Viscosity modulating agents)

-

PBS (pH 7.4)

Step-by-Step Workflow

-

Cell Culture:

-

Seed HeLa cells on 35mm glass-bottom confocal dishes. Incubate for 24h at 37°C (

).

-

-

Staining (Co-localization):

-

Wash cells with PBS x2.

-

Incubate with MitoOx-6 (5

M) and MitoTracker Green (200 nM) for 30 mins. -

Wash cells with PBS x3 to remove background.

-

-

Imaging (Confocal Laser Scanning Microscopy):

-

Channel 1 (MitoTracker): Ex 488 nm / Em 500-540 nm.

-

Channel 2 (MitoOx-6): Ex 561 nm / Em 590-650 nm.

-

Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A value

confirms mitochondrial targeting [2].

-

-

Viscosity Stimulation Assay:

-

After baseline imaging, treat cells with Nystatin (10

M) for 20 mins (causes mitochondrial swelling and viscosity changes). -

Capture time-lapse images every 5 mins.

-

Result: Monitor intensity changes in the Red Channel. Nystatin treatment typically increases rigidity, leading to fluorescence enhancement.

-

Biological Pathway Diagram

Figure 2: Cellular uptake and activation mechanism. The probe utilizes membrane potential for uptake and TICT dynamics for signal generation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubility | Hydrophobic TPP group | Pre-dissolve in DMSO; use Pluronic F-127 (0.05%) in the incubation buffer. |

| Poor Localization | Loss of | Ensure cells are healthy. Dead cells lose mitochondrial potential. Do not fix cells (fixation depolarizes membranes). |

| No Fluorescence Response | Probe aggregation | Lower concentration to < 2 |

| Blue-Shifted Emission | Decomposition | Check pH stability. Oxindoles can degrade in highly alkaline media (pH > 9). |

References

-

Synthesis of Oxindole Precursors

- Vertex Pharmaceuticals. "Indolinone derivatives and process for their manufacture.

-

Hemicyanine Probe Design & Mechanism

-

Wang, L., et al. (2022). "Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing." Molecules, 27(22), 7750.[1]

-

-

Viscosity Sensing Principles

-

Kung, S.Y., et al. (2018). "Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems."[2] MDPI.

-

-

Mitochondrial Targeting Protocols

- Zhang, X., et al. (2015). "An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite." PMC - NIH.

Sources

Strategic Utilization of 6-Carboxyoxindole in Kinase Inhibitor Design

Introduction: The Privileged Scaffold

The oxindole (indolin-2-one) core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several approved kinase inhibitors, most notably Sunitinib (Sutent®) and Nintedanib (Ofev®) . While first-generation inhibitors often utilized 5-substituted oxindoles (e.g., 5-fluoro in Sunitinib), 6-carboxyoxindole has emerged as a critical starting material for next-generation inhibitor design.

The C6-position of the oxindole core typically orients towards the solvent-exposed region of the ATP-binding pocket. This geometric advantage allows researchers to utilize the 6-carboxylic acid moiety as a handle for:

-

Solubility Tuning: Attaching polar solubilizing groups (e.g., morpholine, piperazine) via amide coupling to overcome the poor aqueous solubility often associated with flat, aromatic kinase inhibitors.

-

Selectivity Optimization: Extending the molecule to interact with non-conserved residues at the pocket entrance.

-

Prodrug Design: Creating ester linkages that hydrolyze in vivo.

This guide provides a validated workflow for transforming 6-carboxyoxindole into potent receptor tyrosine kinase (RTK) inhibitors, specifically targeting VEGFR, PDGFR, and FGFR families.

Mechanistic Rationale & Binding Mode

The efficacy of oxindole-based inhibitors relies on their ability to mimic the adenine ring of ATP. The binding mode is highly specific and requires the (Z)-isomer configuration at the C3-double bond.

Structural Logic

-

H-Bonding Network: The oxindole lactam (NH and C=O) forms a bidentate hydrogen bond network with the kinase "hinge region" (e.g., Glu917/Cys919 in VEGFR2).

-

The Z-Isomer Necessity: The Knoevenagel condensation at C3 creates an exocyclic double bond. The Z-isomer is thermodynamically stabilized by an intramolecular hydrogen bond between the oxindole C2-carbonyl oxygen and the NH of the pyrrole (or other attached heterocycle). This planar conformation fits the narrow ATP cleft. The E-isomer is sterically clashed and inactive.

Diagram 1: Mechanism of Action & Binding Topology

Caption: Schematic of oxindole binding within the kinase ATP pocket. The C6-position extends towards the solvent front, allowing modification without disrupting the critical hinge-binding core.

Synthetic Workflow Strategies

There are two primary routes to synthesize 6-substituted oxindole inhibitors. The choice depends on the stability of the aldehyde partner used in the condensation step.

-

Route A (Recommended): Amide coupling first, followed by Knoevenagel condensation. This avoids side reactions between the aldehyde and the coupling reagents.

-

Route B: Condensation first, followed by amide coupling. Used if the amine partner is sensitive to the condensation conditions.

Diagram 2: Synthesis Pathway

Caption: Dual synthetic pathways. Route A is generally preferred to minimize side reactions involving the aldehyde moiety.

Detailed Experimental Protocols

Protocol A: C6-Functionalization (Amide Coupling)

Objective: To attach a solubilizing amine (e.g., N-(2-aminoethyl)morpholine) to the 6-carboxyoxindole core.

Reagents:

-

6-Carboxyoxindole (1.0 eq)

-

Amine partner (1.2 eq)

-

HATU (1.2 eq) (Coupling Agent)

-

DIPEA (3.0 eq) (Base)

-

DMF (Anhydrous)

Procedure:

-

Activation: In a round-bottom flask, dissolve 6-carboxyoxindole (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3 mmol) and stir at room temperature (RT) for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Dropwise add the amine partner (1.2 mmol) dissolved in minimal DMF.

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass [M+H]+).

-

Workup: Pour the reaction mixture into ice-cold water (50 mL).

-